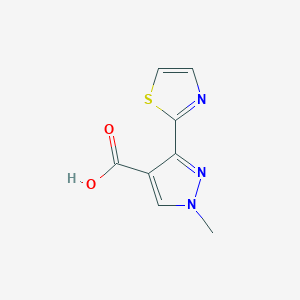![molecular formula C10H8N2O3S B3378779 2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid CAS No. 1478992-30-1](/img/structure/B3378779.png)
2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid
Descripción general
Descripción
“2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid” is a chemical compound with the molecular formula C10H8N2O3S . It is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes “this compound”, often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum can provide information about the hydrogen atoms in the molecule . The InChI key for this compound is ZSQJFRUYNUCBLO-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives can be complex. For example, the presence of the =N-C-S moiety and strong aromaticity of the ring are requirements for low toxicity and in vivo stability .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, its molecular weight is 236.25 . More detailed properties such as melting point, boiling point, and density could not be found in the search results.Safety and Hazards
The safety data sheet for “2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
The future directions for research on “2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid” and its derivatives could involve further exploration of their biological activities. Given their potential to inhibit the replication of bacterial and cancer cells, these compounds could be investigated for their potential use in the development of new antimicrobial and anticancer drugs .
Propiedades
IUPAC Name |
2-[3-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-9(14)5-7-2-1-3-8(4-7)15-10-11-6-12-16-10/h1-4,6H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQJFRUYNUCBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=NS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-[(3-methoxy-3-oxopropyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B3378708.png)






![3-[(4-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B3378771.png)




![1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B3378803.png)
